molecular formula C7H8 B092763 2,5-Norbornadiene CAS No. 121-46-0

2,5-Norbornadiene

Cat. No. B092763
CAS RN: 121-46-0
M. Wt: 92.14 g/mol
InChI Key: SJYNFBVQFBRSIB-UHFFFAOYSA-N
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Description

2,5-Norbornadiene, also known as bicyclo[2.2.1]hepta-2,5-diene, is a bicyclic hydrocarbon with a unique structure that has been the subject of various studies due to its interesting chemical properties and reactivity. It serves as a versatile intermediate in organic synthesis and has been explored in numerous chemical reactions, including polymerization, cycloadditions, and thermochemical processes .

Synthesis Analysis

The synthesis of 2,5-norbornadiene derivatives and their subsequent reactions have been widely studied. For instance, the dimerization of 2,5-norbornadiene catalyzed by a novel ruthenium complex leads to the formation of pentacyclo[6.6.0.02,6.03,13.010,14]tetradeca-4,11-diene (PCTD) and heptacyclo[6.6.0.02,6.03,13.04,11.05,9.010,14]tetradecane (HCTD) . Additionally, the polymerization of phenylacetylene using a rhodium-based catalyst derived from 2,5-norbornadiene has been characterized, providing insights into the end structures of the resulting poly(phenylacetylenes) .

Molecular Structure Analysis

The molecular structure of 2,5-norbornadiene has been determined by various methods, including gas electron diffraction, which provided detailed bond lengths and angles, highlighting the strained nature of the molecule . The bond angles at the ring junction of norbornadiene-fused heterocycles have been found to be distorted, as revealed by X-ray structural analysis and computational studies .

Chemical Reactions Analysis

2,5-Norbornadiene undergoes a range of chemical reactions. Cationic polymerization results in a polymer with a 2,6-disubstituted nortricyclene unit, proceeding via an intramolecular transannular reaction . Sequential double C–H functionalization has been achieved in a flow reactor, leading to the synthesis of 2-bromo-2,5-norbornadienes with functional groups at the 3-position . Transition metal-catalyzed [4 + 2 + 2] cycloadditions with norbornadienes have been reported, demonstrating excellent yields and regioselectivity . Moreover, ultrafast [2 + 2]-cycloaddition reactions have been observed upon excitation of norbornadiene, providing insights into the relaxation dynamics through conical intersections .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-norbornadiene and its derivatives have been extensively studied. For example, the synthesis of double adducts of norbornadiene and anthracene derivatives has led to compounds with unique structural features suitable for the fabrication of composite materials . High-level ab initio studies have provided computational values for the standard enthalpies of formation of gaseous 2,5-norbornadiene, contributing to the understanding of its thermochemical properties .

Scientific Research Applications

  • Nanopatterning on Silicon Surfaces : Abeln et al. (1997) demonstrated that 2,5-Norbornadiene chemisorbs selectively at room temperature onto clean Si(100)-2×1 surfaces. This process, combined with scanning tunneling microscope nanolithography, enables the formation of nanometer-sized regions with a norbornadiene adlayer, useful for creating spatially resolved templates for chemical reactions [Abeln, G. et al. (1997)].

  • Chiral Ligands in Catalysis : Hayashi et al. (2003) developed a C2-symmetric norbornadiene derivative as a chiral ligand for rhodium-catalyzed asymmetric addition reactions. This innovation achieved high yields and enantioselectivity in the addition of organoboron and -tin reagents to alpha, beta-unsaturated ketones [Hayashi, T. et al. (2003)].

  • Broad Range of Applications : Gomes et al. (2022) reviewed the synthesis and applications of Norbornadiene since its first synthesis in 1950. It's used in various chemistry fields, including as a precursor for Aldrin (an insecticide), in solar energy cells, rocket fuel, homogeneous catalysis, and agrochemicals. The review also discusses its computational chemistry applications [Gomes, A. et al. (2022)].

  • Chemical Functionalization in Flow Reactors : Kim et al. (2018) explored the anionic species generation and bromination of 2,5-norbornadiene in a flow reactor, followed by a lithiation process to create various functional groups. This study indicates the potential for efficient chemical synthesis in flow systems [Kim, H. et al. (2018)].

  • Polymerization Applications : Kumazawa et al. (2012) characterized the polymerization catalyst [(2,5-norbornadiene)Rh{C(Ph)═CPh2}(PPh3)] for poly(phenylacetylenes) synthesis. This study highlights the application in creating polymers with specific end structures, revealing its potential in polymer chemistry [Kumazawa, S. et al. (2012)].

  • Inhibitory Effect on Fungal Spore Germination : KepczynAska (1989) found that 2,5-norbornadiene, a competitive inhibitor of ethylene, effectively inhibited the germination of Botrytis cinerea spores, suggesting its potential use in controlling fungal growth [KepczynAska, E. (1989)].

  • Cationic Polymerization : Kennedy and Hinlicky (1965) investigated the cationic polymerization of norbornadiene, revealing its ability to form soluble and crosslinked products under various conditions, adding to its utility in polymer science [Kennedy, J. et al. (1965)].

  • Thermochemistry Studies : Castaño et al. (1999) conducted high-order computational studies on 2,5-norbornadiene to determine its gas-phase standard enthalpies of formation, aiding in the understanding of its thermochemical properties [Castaño, O. et al. (1999)].

  • Catalytic Dimerization : Mitsudo et al. (1999) described the catalytic dimerization of 2,5-norbornadiene to form new compounds using Ruthenium complexes, illustrating its role in creating novel chemical structures [Mitsudo, T. et al. (1999)].

  • Copolymerization with Ethylene : Radhakrishnan and Sivaram (1999) studied the copolymerization of ethylene with 2,5-norbornadiene, demonstrating its potential in creating diverse polymers with specific properties [Radhakrishnan, K. et al. (1999)].

  • Hydrogenation Mechanisms : Esteruelas et al. (2000) investigated the hydrogenation of 2,5-norbornadiene catalyzed by rhodium complexes, providing insights into reaction mechanisms and catalyst behavior [Esteruelas, M. A. et al. (2000)].

  • Ring-Opening Metathesis Polymerization : Bazan et al. (1990) demonstrated the living ring-opening metathesis polymerization of difunctionalized norbornadienes, expanding the scope of polymer chemistry involving norbornadiene derivatives [Bazan, G. et al. (1990)].

Safety And Hazards

Contact with 2,5-Norbornadiene may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, and skin absorption . When heated, it will polymerize and at decomposition emits acrid smoke and irritating fumes .

properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene
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InChI

InChI=1S/C7H8/c1-2-7-4-3-6(1)5-7/h1-4,6-7H,5H2
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InChI Key

SJYNFBVQFBRSIB-UHFFFAOYSA-N
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Canonical SMILES

C1C2C=CC1C=C2
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Molecular Formula

C7H8
Record name 2,5-NORBORNADIENE, STABILIZED
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Related CAS

27859-77-4
Record name Bicyclo[2.2.1]hepta-2,5-diene, homopolymer
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DSSTOX Substance ID

DTXSID1059523
Record name 2,5-Norbornadiene
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Molecular Weight

92.14 g/mol
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Physical Description

2,5-norbornadiene, stabilized appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. When heated will polymerize and at decomposition emits acrid smoke and irritating fumes., Liquid, Liquid with a foul odor; [Merck Index] Colorless liquid; [CAMEO]
Record name 2,5-NORBORNADIENE, STABILIZED
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Record name Bicyclo[2.2.1]hepta-2,5-diene
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Flash Point

-6 °F (NFPA, 2010)
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Vapor Pressure

25.5 [mmHg]
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Product Name

2,5-Norbornadiene

CAS RN

121-46-0, 16422-76-7
Record name 2,5-NORBORNADIENE, STABILIZED
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,180
Citations
L Schmerling, JP Luvisi, RW Welch - Journal of the American …, 1956 - ACS Publications
2, 5-Norbornadiene (I) adds only one mole of bromine at—8 to—12 resulting in a 66% yield of dibromide which consists of about 80% 3, 5-dibromonortricyclene (IV) and 20% …
Number of citations: 105 pubs.acs.org
Y Kishimoto, P Eckerle, T Miyatake… - Journal of the …, 1994 - ACS Publications
Poly acetylenes1 possessingalternating olefinic bonds along the main chain are of intense interest because of their unique physical properties such as photoconductivity, 2 optical …
Number of citations: 261 pubs.acs.org
EC Sisler, R Goren, M Huberman - Physiologia Plantarum, 1985 - Wiley Online Library
Citrus (Citrus sinensis L. Osbeck) leaf explants completely abscise within 48 h when exposed to saturating amounts of ethylene at 25C. When 2,5‐norbornadiene was added, 2000 μl 1 …
Number of citations: 112 onlinelibrary.wiley.com
Y Kishimoto, M Itou, T Miyatake, T Ikariya… - Macromolecules, 1995 - ACS Publications
Rh+(2, 5-norbornadiene)[(í/6-C6H5) B-(C6H5) 3], a zwitterionic Rh (I) complex, shows excellent activity forthe polymerization of monosubstituted acetylenes under mild conditions. The …
Number of citations: 198 pubs.acs.org
S Kumazawa, J Rodriguez Castanon, N Onishi… - …, 2012 - ACS Publications
The structures of [(2,5-norbornadiene)Rh{C(Ph)CPh 2 }(PPh 3 )] (1) and its reaction product with CH 3 CO 2 H were elucidated by 1 H, 13 C, and 31 P NMR spectroscopy, mass …
Number of citations: 40 pubs.acs.org
MY Moskalik, BA Shainyan, IA Ushakov, IV Sterkhova… - Tetrahedron, 2020 - Elsevier
Unlike the previous studies of oxidative triflamidation, the reactions of triflamide with norbornene and norbornadiene in nitriles RCN (R = Me, i-Bu, Ph) or THF in the presence of t-BuOI, …
Number of citations: 15 www.sciencedirect.com
SM Blankenship, EC Sisler - HortScience, 1989 - journals.ashs.org
2,5-NBD, a compound which competes with ethylene for binding sites and inhibits ethylene action in plant tissues, was applied to ‘Delicious’ apples ( Malus domestica Borkh.) as a gas …
Number of citations: 46 journals.ashs.org
AC Cope, E Ciganek, NA LeBel - Journal of the American …, 1959 - ACS Publications
Pyrolysis of exo-5-dimethylamitio-2-norbornene N-oxide gave a 32% yield of 2, 5-norbornadiene (II), whereas only 1.4% of II was formed from the endo isomer. 2-Norbornene (IV) was …
Number of citations: 72 pubs.acs.org
T Mitsudo, T Suzuki, SW Zhang, D Imai… - Journal of the …, 1999 - ACS Publications
Bicyclo[2.2.1]hepta-2,5-diene (2,5-norbornadiene) dimerizes in the presence of a catalytic amount of Ru(1-2:5-6-η-cyclooctadiene)(1-6-η-cyclooctatriene) (Ru(cod)(cot)) and an electron-…
Number of citations: 103 pubs.acs.org
RL Sams, TA Blake - Journal of Molecular Spectroscopy, 2020 - Elsevier
Rotationally-resolved infrared absorption spectra of the two lowest-energy fundamental bands for each of the three infrared active symmetry species of 2,5-norbornadiene (C 2 v point …
Number of citations: 1 www.sciencedirect.com

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